molecular formula C9H7N3O B12841430 3-Methoxy-1H-indazole-7-carbonitrile

3-Methoxy-1H-indazole-7-carbonitrile

Cat. No.: B12841430
M. Wt: 173.17 g/mol
InChI Key: HIFROVHHCBRWRW-UHFFFAOYSA-N
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Description

3-Methoxy-1H-indazole-7-carbonitrile (CAS 133841-07-3) is an indazole derivative featuring a methoxy (-OCH₃) group at position 3 and a cyano (-CN) group at position 7. Its molecular formula is C₉H₇N₃O, with a molar mass of 173.17 g/mol .

Properties

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

3-methoxy-1H-indazole-7-carbonitrile

InChI

InChI=1S/C9H7N3O/c1-13-9-7-4-2-3-6(5-10)8(7)11-12-9/h2-4H,1H3,(H,11,12)

InChI Key

HIFROVHHCBRWRW-UHFFFAOYSA-N

Canonical SMILES

COC1=NNC2=C(C=CC=C21)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-1H-indazole-7-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions One common method includes the reaction of 3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized using a suitable catalyst to yield the indazole core

Industrial Production Methods: Industrial production of 3-Methoxy-1H-indazole-7-carbonitrile may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-1H-indazole-7-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonitrile group can be reduced to form amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the indazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

    Oxidation: Formation of 3-methoxy-1H-indazole-7-carboxylic acid.

    Reduction: Formation of 3-methoxy-1H-indazole-7-amine.

    Substitution: Various substituted indazole derivatives depending on the reagents used.

Scientific Research Applications

3-Methoxy-1H-indazole-7-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methoxy-1H-indazole-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The table below highlights key structural analogs and their distinguishing features:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
3-Methoxy-1H-indazole-7-carbonitrile 133841-07-3 3-OCH₃, 7-CN C₉H₇N₃O 173.17 Moderate solubility; electron-withdrawing groups enhance stability
3-Amino-1H-indazole-7-carbonitrile 898747-00-7 3-NH₂, 7-CN C₈H₆N₄ 158.16 Higher polarity due to -NH₂; potential for hydrogen bonding
3-Bromo-1H-indazole-7-carbonitrile 945762-00-5 3-Br, 7-CN C₈H₄BrN₃ 222.04 Bromine enables cross-coupling reactions (e.g., Suzuki)
7-Methyl-1H-indazole-3-carbonitrile 90322-84-2 3-CN, 7-CH₃ C₉H₇N₃ 157.17 Methyl group increases hydrophobicity
3-Phenyl-1H-indazole-7-carboxylic acid - 3-Ph, 7-COOH C₁₅H₁₁N₂O₂ 267.26 Carboxylic acid enhances water solubility

Physicochemical Properties

  • Solubility: The carboxylic acid derivative (3-phenyl-1H-indazole-7-carboxylic acid) exhibits higher aqueous solubility compared to cyano-substituted analogs due to its ionizable -COOH group .

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